molecular formula C5H8BF5KN B14062668 Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate

Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate

Cat. No.: B14062668
M. Wt: 227.03 g/mol
InChI Key: IZROKMLTEZMQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C5H10BF3KN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate typically involves the reaction of 3,3-difluoropyrrolidine with a boron-containing reagent under specific conditions. One common method involves the use of potassium trifluoroborate as a starting material, which reacts with 3,3-difluoropyrrolidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the boron-containing compound with an aryl halide .

Scientific Research Applications

Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate exerts its effects depends on the specific application. In coupling reactions, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in its action are primarily related to its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate is unique due to the presence of the 3,3-difluoropyrrolidine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C5H8BF5KN

Molecular Weight

227.03 g/mol

IUPAC Name

potassium;(3,3-difluoropyrrolidin-1-yl)methyl-trifluoroboranuide

InChI

InChI=1S/C5H8BF5N.K/c7-5(8)1-2-12(3-5)4-6(9,10)11;/h1-4H2;/q-1;+1

InChI Key

IZROKMLTEZMQPB-UHFFFAOYSA-N

Canonical SMILES

[B-](CN1CCC(C1)(F)F)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.